Cas no 2640903-13-3 (N-tert-butyl-1-(6-cyanopyridin-2-yl)pyrrolidine-3-carboxamide)

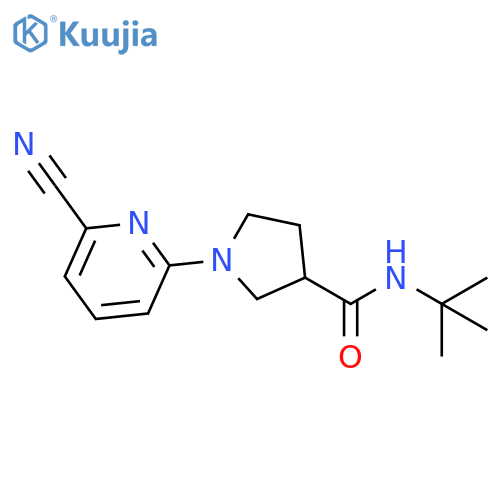

2640903-13-3 structure

商品名:N-tert-butyl-1-(6-cyanopyridin-2-yl)pyrrolidine-3-carboxamide

N-tert-butyl-1-(6-cyanopyridin-2-yl)pyrrolidine-3-carboxamide 化学的及び物理的性質

名前と識別子

-

- N-tert-butyl-1-(6-cyanopyridin-2-yl)pyrrolidine-3-carboxamide

- F6752-7442

- 2640903-13-3

- AKOS040724221

- 1-(6-Cyano-2-pyridinyl)-N-(1,1-dimethylethyl)-3-pyrrolidinecarboxamide

-

- インチ: 1S/C15H20N4O/c1-15(2,3)18-14(20)11-7-8-19(10-11)13-6-4-5-12(9-16)17-13/h4-6,11H,7-8,10H2,1-3H3,(H,18,20)

- InChIKey: VYSYGWDKUCGYIO-UHFFFAOYSA-N

- ほほえんだ: N1(C2=NC(C#N)=CC=C2)CCC(C(NC(C)(C)C)=O)C1

計算された属性

- せいみつぶんしりょう: 272.16371127g/mol

- どういたいしつりょう: 272.16371127g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 20

- 回転可能化学結合数: 3

- 複雑さ: 406

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 69Ų

じっけんとくせい

- 密度みつど: 1.16±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)

- ふってん: 518.5±50.0 °C(Predicted)

- 酸性度係数(pKa): 15.78±0.20(Predicted)

N-tert-butyl-1-(6-cyanopyridin-2-yl)pyrrolidine-3-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6752-7442-5μmol |

N-tert-butyl-1-(6-cyanopyridin-2-yl)pyrrolidine-3-carboxamide |

2640903-13-3 | 5μmol |

$94.5 | 2023-09-07 | ||

| Life Chemicals | F6752-7442-5mg |

N-tert-butyl-1-(6-cyanopyridin-2-yl)pyrrolidine-3-carboxamide |

2640903-13-3 | 5mg |

$103.5 | 2023-09-07 | ||

| Life Chemicals | F6752-7442-25mg |

N-tert-butyl-1-(6-cyanopyridin-2-yl)pyrrolidine-3-carboxamide |

2640903-13-3 | 25mg |

$163.5 | 2023-09-07 | ||

| Life Chemicals | F6752-7442-30mg |

N-tert-butyl-1-(6-cyanopyridin-2-yl)pyrrolidine-3-carboxamide |

2640903-13-3 | 30mg |

$178.5 | 2023-09-07 | ||

| Life Chemicals | F6752-7442-20μmol |

N-tert-butyl-1-(6-cyanopyridin-2-yl)pyrrolidine-3-carboxamide |

2640903-13-3 | 20μmol |

$118.5 | 2023-09-07 | ||

| Life Chemicals | F6752-7442-2mg |

N-tert-butyl-1-(6-cyanopyridin-2-yl)pyrrolidine-3-carboxamide |

2640903-13-3 | 2mg |

$88.5 | 2023-09-07 | ||

| Life Chemicals | F6752-7442-75mg |

N-tert-butyl-1-(6-cyanopyridin-2-yl)pyrrolidine-3-carboxamide |

2640903-13-3 | 75mg |

$312.0 | 2023-09-07 | ||

| Life Chemicals | F6752-7442-1mg |

N-tert-butyl-1-(6-cyanopyridin-2-yl)pyrrolidine-3-carboxamide |

2640903-13-3 | 1mg |

$81.0 | 2023-09-07 | ||

| Life Chemicals | F6752-7442-100mg |

N-tert-butyl-1-(6-cyanopyridin-2-yl)pyrrolidine-3-carboxamide |

2640903-13-3 | 100mg |

$372.0 | 2023-09-07 | ||

| Life Chemicals | F6752-7442-40mg |

N-tert-butyl-1-(6-cyanopyridin-2-yl)pyrrolidine-3-carboxamide |

2640903-13-3 | 40mg |

$210.0 | 2023-09-07 |

N-tert-butyl-1-(6-cyanopyridin-2-yl)pyrrolidine-3-carboxamide 関連文献

-

Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120

-

Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215

-

Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404

-

Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069

-

D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720

2640903-13-3 (N-tert-butyl-1-(6-cyanopyridin-2-yl)pyrrolidine-3-carboxamide) 関連製品

- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)

- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)

- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)

- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)

- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)

- 55290-64-7(Dimethipin)

- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)

- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)

- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)

- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量